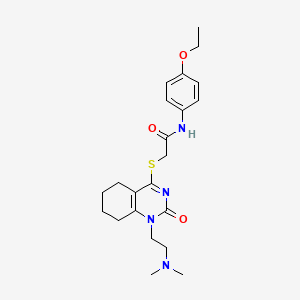

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide

Description

2-((1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative with a complex heterocyclic core. Its structure comprises a partially saturated quinazolinone ring system modified with a thioether linkage and a dimethylaminoethyl substituent. The acetamide moiety is attached to a 4-ethoxyphenyl group, which contributes to its electronic and steric properties.

Properties

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-4-29-17-11-9-16(10-12-17)23-20(27)15-30-21-18-7-5-6-8-19(18)26(22(28)24-21)14-13-25(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKODOMFPBJAKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core structure, which is often associated with various pharmacological properties including kinase inhibition and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 426.51 g/mol. Its structure incorporates multiple functional groups that are crucial for its biological activity:

| Component | Description |

|---|---|

| Quinazolinone Core | Known for various biological activities |

| Dimethylaminoethyl Group | Potentially enhances interaction with biological targets |

| Thioether Linkage | May participate in nucleophilic substitution reactions |

| Ethoxyphenyl Group | Contributes to lipophilicity and receptor binding |

Kinase Inhibition

Research indicates that compounds with a quinazolinone structure often act as kinase inhibitors. The presence of the hexahydroquinazoline moiety suggests a similar potential for this compound. Kinase inhibitors are critical in cancer therapy as they can disrupt signaling pathways that promote tumor growth and survival .

Anticancer Properties

In vitro studies have shown that quinazolinone derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Mechanistic Insights

The mechanism of action for this compound may involve the inhibition of specific protein kinases that play pivotal roles in cell signaling pathways. For example, studies have demonstrated that certain quinazolinone derivatives can inhibit the phosphorylation of key proteins involved in cancer progression .

Case Studies

- Study on PD-L1 Inhibition : A related study evaluated quinazolinone derivatives as inhibitors of PD-L1, a target for immunotherapy in cancer treatment. One derivative exhibited an IC50 value of 1.8 nM, indicating strong inhibitory activity against PD-L1 .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations .

Comparison with Similar Compounds

Key Structural Features:

- Core Heterocycle: The hexahydroquinazolinone core distinguishes it from related compounds, such as dioxoquinazolines (e.g., Compound 1 from ) or thiazolyl-acetamides (e.g., derivatives). Saturation in the quinazolinone ring may enhance conformational flexibility and binding to biological targets .

- Substituents: Aryl Group: The 4-ethoxyphenyl group contrasts with electron-withdrawing substituents like 3,4-dichlorophenyl () or 2,4-dichlorophenyl (). The ethoxy group’s electron-donating nature may reduce electrophilicity and alter receptor interactions. Aminoalkyl Chain: The dimethylaminoethyl group differs from diethylaminoethyl (CAS 898435-71-7, ), impacting lipophilicity and basicity. Dimethylamino groups may improve water solubility and CNS penetration compared to bulkier diethyl analogs .

Structural Comparison Table:

Pharmacological and Physicochemical Properties

Pharmacological Activity:

- Anticonvulsant Potential: The hexahydroquinazolinone core and dimethylaminoethyl group suggest possible GABAergic or ion channel modulation, akin to dioxoquinazoline derivatives () .

- Antimicrobial Activity : Unlike dichlorophenyl-thiazolyl acetamides (), the ethoxyphenyl group may reduce antimicrobial efficacy but improve safety profiles due to lower electronegativity .

- Metabolic Stability : The thioether linkage likely enhances metabolic stability compared to sulfide-containing analogs, as seen in CAS 898435-71-7 .

Physicochemical Properties:

- Molecular Weight : Estimated ~450 g/mol (similar to CAS 898435-71-7) .

- Hydrogen Bonding: The acetamide and quinazolinone moieties enable hydrogen bonding, similar to dichlorophenyl-thiazolyl derivatives () .

Structure-Activity Relationships (SAR)

Aryl Group: Electron-donating substituents (e.g., ethoxy) may reduce cytotoxicity compared to electron-withdrawing chlorophenyl groups .

Aminoalkyl Chain: Dimethylaminoethyl enhances solubility and basicity versus diethylaminoethyl, favoring CNS-targeted activity .

Core Saturation: Hexahydroquinazolinone improves conformational flexibility over planar dioxoquinazolines, possibly enhancing target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.